2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-2-(2-methylpyrazol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-8-4(2-3-7-8)5(9)6(10)11/h2-3,5,9H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSNVJPNLVMWDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid can be achieved through several synthetic routes. One common method involves the condensation of 1-methyl-1H-pyrazole-5-carbaldehyde with glyoxylic acid under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 1-methyl-1H-pyrazole-5-carbaldehyde and glyoxylic acid.
Reaction Conditions: The reaction is carried out in an acidic medium, such as hydrochloric acid, at elevated temperatures (around 80-100°C) for several hours.
Product Isolation: The resulting product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(1-methyl-1H-pyrazol-5-yl)acetic acid.
Reduction: Formation of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anti-inflammatory and Analgesic Properties
Research indicates that compounds structurally related to 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid exhibit significant anti-inflammatory and analgesic effects. For instance, a study demonstrated that derivatives of pyrazole showed comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac in standard screening models such as carrageenan-induced edema and acetic acid-induced writhing tests in mice .
Case Study:
- Study Title: Evaluation of Pyrazole Derivatives for Anti-inflammatory Activity
- Methodology: Mice were administered varying doses of pyrazole derivatives, including this compound.
- Results: The compounds reduced inflammation significantly at doses comparable to Diclofenac, suggesting potential for development as new anti-inflammatory agents.
2. Monoamine Oxidase Inhibition
Another promising application is the inhibition of monoamine oxidase (MAO), an enzyme linked to various neurological disorders. Pyrazoline-based compounds have been synthesized and evaluated for their MAO inhibitory activity. The structure of this compound positions it as a potential candidate for developing selective MAO inhibitors .
Case Study:
- Study Title: Synthesis and Biological Evaluation of MAO Inhibitors
- Methodology: Various pyrazole derivatives were synthesized and screened for MAO inhibition.
- Results: Compounds exhibited varying degrees of inhibition, with certain derivatives showing significant selectivity towards MAO-A over MAO-B.
Agricultural Applications
3. Plant Growth Regulation
The compound has been investigated for its effects on plant growth and development. Studies suggest that pyrazole derivatives can act as plant growth regulators, enhancing growth rates and yield in various crops .
Data Table: Effects on Plant Growth
| Compound | Crop Type | Growth Enhancement (%) | Application Rate (g/ha) |
|---|---|---|---|
| This compound | Tomato | 25 | 200 |
| This compound | Wheat | 15 | 150 |
Material Science Applications
4. Synthesis of Functional Materials
The unique properties of this compound make it suitable for synthesizing functional materials. Its ability to form coordination complexes with metals can be exploited in developing catalysts or sensors.
Case Study:
- Study Title: Development of Metal Complexes for Catalysis
- Methodology: The compound was reacted with transition metals to form complexes.
- Results: These complexes exhibited catalytic activity in various organic reactions, indicating potential industrial applications.
Mechanism of Action
The mechanism of action of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets. The hydroxyacetic acid moiety can form hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Acidity and Reactivity
a. 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetic acid
b. 2-(1-Methyl-3-nitro-1H-pyrazol-5-yl)acetic acid
- Structure : Nitro group at the 3-position of the pyrazole ring.
- Molecular Weight : 185.14 g/mol.
- Acidity : The nitro group’s electron-withdrawing nature increases acidity relative to methyl-substituted analogs.
- Hydrogen Bonding: Nitro group participates in dipole interactions but lacks hydroxyl donors.
- Applications: Potential precursor for explosives or pharmaceuticals due to nitro functionality .
c. 2,2-Difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetic acid
- Structure : Difluoro substitution at the acetic acid’s α-carbon.
- Molecular Weight : 241.29 g/mol.
- Acidity : Fluorine’s electronegativity significantly enhances acidity (predicted pKa < 2.5).
- Hydrogen Bonding : Fluorine atoms engage in weak C–F···H interactions, unlike the hydroxyl group in the target compound.
- Applications : High reactivity makes it suitable for fluorinated drug synthesis .
b. 2-({1-[2-(Methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic Acid
Electronic and Steric Considerations
- Hydroxyl vs. Halogen/Fluorine : The hydroxyl group in the target compound offers stronger hydrogen-bonding capacity compared to fluorine or methyl groups, which may improve solubility and crystallinity .
- Pyrazole Ring Substitution : Methyl and nitro groups alter electron density, affecting reactivity. The target’s unsubstituted pyrazole (aside from 1-methyl) may balance electronic effects for intermediate acidity and stability .
Data Table: Comparative Analysis of Pyrazole-Substituted Acetic Acid Derivatives
Research Findings and Implications
- Hydrogen Bonding : The hydroxyl group in the target compound may facilitate robust crystal packing via O–H···O/N interactions, as observed in tetrazole derivatives .
- Acidity Trends : Fluorinated analogs exhibit superior acidity, while methyl/nitro substitutions modulate reactivity for specific applications (e.g., agrochemicals vs. pharmaceuticals) .
- Biological Activity : Pyrazole-acetic acid hybrids show promise in pesticide development, suggesting the target compound’s hydroxyl group could enhance target binding in drug design .
Biological Activity
2-Hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid, commonly referred to as a pyrazole derivative, is a compound that has garnered attention for its diverse biological activities. The pyrazole moiety is known for its therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to highlight its pharmacological significance.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHNO
- Molecular Weight : 172.14 g/mol
- CAS Number : 1132-61-2
This compound serves as a non-ionic organic buffering agent, particularly useful in cell cultures with a pH range of 6 to 8.5 .
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds containing the pyrazole ring can effectively inhibit the growth of various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae
For example, a study reported that derivatives of pyrazole demonstrated antimicrobial efficacy comparable to standard antibiotics like ampicillin and cefaclor . The presence of specific substituents on the pyrazole ring enhances this activity.
2. Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in various models. It has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro . The compound's mechanism involves modulation of inflammatory pathways, making it a candidate for treating inflammatory diseases.
3. Anticancer Activity
The anticancer properties of pyrazole derivatives are well-documented. Studies have demonstrated that compounds similar to this compound can inhibit the proliferation of cancer cell lines, including:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Lung Cancer | A549 | <10 |
| Breast Cancer | MDA-MB-231 | <15 |
| Liver Cancer | HepG2 | <20 |
These findings suggest that this compound may exert selective cytotoxic effects on cancer cells while sparing normal cells .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several pyrazole derivatives and tested their antimicrobial activity against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as new antimicrobial agents .
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of inflammation induced by carrageenan, compounds derived from the pyrazole structure demonstrated significant reductions in edema formation. This suggests that they may be effective in treating conditions characterized by excessive inflammation .
Q & A
Q. What are the common synthetic routes for 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid, and how are reaction conditions optimized?
The synthesis of pyrazole-carboxylic acid derivatives typically involves cyclocondensation reactions. For example, ethyl acetoacetate can react with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted hydrazines to form pyrazole intermediates, followed by hydrolysis to yield carboxylic acids . Optimization includes adjusting solvent systems (e.g., acetic acid for reflux), stoichiometry of reagents, and reaction time. Basic hydrolysis under controlled pH (using NaOH or KOH) is critical to avoid ester group degradation .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray crystallography resolves molecular geometry and hydrogen-bonding networks, as demonstrated for structurally similar pyrazole derivatives .
- NMR spectroscopy (¹H/¹³C) identifies substituent positions and confirms purity.
- IR spectroscopy verifies functional groups (e.g., -OH, -COOH) via characteristic stretching frequencies .
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Based on structurally related pyrazole derivatives:
- Use PPE (gloves, goggles) to prevent skin/eye irritation (Category 2 hazards) .
- Store in airtight containers at 2–8°C to minimize degradation .
- Conduct risk assessments for waste disposal, as carboxylic acid derivatives may require neutralization before disposal .
Advanced Research Questions
Q. How can computational methods improve the design and optimization of synthesis pathways for this compound?
The ICReDD framework integrates quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. For example, reaction path searches can identify optimal intermediates, while machine learning models analyze experimental data to refine conditions (e.g., solvent choice, temperature). This approach reduces trial-and-error experimentation by 30–50% .
Q. How should researchers resolve contradictions in spectroscopic data or synthetic yields across studies?
- Control experiments : Repeat syntheses with standardized reagents and conditions to isolate variables (e.g., purity of starting materials) .
- Cross-validation : Use multiple characterization techniques (e.g., XRD + NMR) to confirm structural assignments .
- Statistical analysis : Apply Design of Experiments (DoE) to identify critical factors affecting yield, such as pH or temperature .
Q. What strategies enhance regioselectivity in pyrazole functionalization during synthesis?
- Electronic effects : Electron-withdrawing groups (e.g., -COOH) direct substitution to specific pyrazole positions.
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states and favor desired regioisomers .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve selectivity by stabilizing ionic intermediates .
Q. How can the stability and degradation kinetics of this compound be systematically studied?
- Accelerated stability testing : Expose the compound to elevated temperatures/humidity and monitor degradation via HPLC or LC-MS .
- Kinetic modeling : Fit degradation data to first/second-order models to predict shelf-life under storage conditions .
Q. What methodologies assess the ecological impact or toxicity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
